Cas no 113665-89-7 (8,9-Z-Abamectin B1a)

8,9-Z-Abamectin B1a is a stereoisomer of abamectin, a naturally derived macrocyclic lactone with potent pesticidal and acaricidal properties. This compound exhibits high efficacy against a broad spectrum of agricultural pests, including mites, nematodes, and insects, by disrupting neurotransmission via glutamate-gated chloride channel activation. Its unique structural configuration enhances stability and bioavailability, making it particularly effective in integrated pest management systems. 8,9-Z-Abamectin B1a is valued for its low environmental persistence and selective toxicity, minimizing non-target organism impact. Suitable for foliar and soil applications, it is widely used in crop protection and veterinary antiparasitic formulations. Rigorous quality control ensures consistent purity and performance in commercial preparations.
8,9-Z-Abamectin B1a structure
8,9-Z-Abamectin B1a structure
商品名:8,9-Z-Abamectin B1a
CAS番号:113665-89-7
MF:C48H72O14
メガワット:873.076880000001
CID:106072

8,9-Z-Abamectin B1a 化学的及び物理的性質

名前と識別子

    • Avermectin A1a,5-O-demethyl-, (8Z)- (9CI)
    • 2,19-Bis-epi-avermectin B1
    • 8,9-Z-Abamectin B1a
    • 8,9-Z-Avermectin B1a
    • 8,9-Z-Avermectin B1a Standard
    • 2,16-dioxatetracyclo[7.6.1.03,8.01,11]hexadecan-3-ol
    • AC1L6ESX
    • AC1Q6ZPR
    • AG-J-55650
    • AGN-PC-00YIWA
    • AR-1I3504
    • CTK4C5998
    • NSC155442
    • インチ: InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30?,31?,33+,34-,35?,36?,37?,38?,39?,40+,41?,42?,43+,44?,45+,47+,48+/m0/s1
    • InChIKey: RRZXIRBKKLTSOM-NJRQVPCTSA-N
    • ほほえんだ: CCC([C@@H]1[C@@H](C)C=C[C@@]2(O[C@H]3C[C@H](OC(C4C=C(C)[C@@H](O)[C@H]5OCC(=CC=C[C@@H](C(OC6OC(C)C(OC7OC(C)C(O)C(OC)C7)C(OC)C6)C(=CC3)C)C)[C@@]45O)=O)C2)O1)C |c:24,t:26,53,&1:3,4,8,10,12,19,21,28,56|

8,9-Z-Abamectin B1a 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A107005-5mg
8,9-Z-Abamectin B1a
113665-89-7
5mg
$ 661.00 2023-09-09
TRC
A107005-10mg
8,9-Z-Abamectin B1a
113665-89-7
10mg
$ 1286.00 2023-09-09
TRC
A107005-50mg
8,9-Z-Abamectin B1a
113665-89-7
50mg
$ 5339.00 2023-04-19
TRC
A107005-25mg
8,9-Z-Abamectin B1a
113665-89-7
25mg
$ 2896.00 2023-04-19
TRC
A107005-1mg
8,9-Z-Abamectin B1a
113665-89-7
1mg
$ 164.00 2023-09-09
A2B Chem LLC
AE59107-5mg
8,9-Z-AVERMECTINB1A
113665-89-7
5mg
$763.00 2024-04-20
A2B Chem LLC
AE59107-10mg
8,9-Z-AVERMECTINB1A
113665-89-7
10mg
$1370.00 2024-04-20
A2B Chem LLC
AE59107-1mg
8,9-Z-AVERMECTINB1A
113665-89-7
1mg
$278.00 2024-04-20

8,9-Z-Abamectin B1a 関連文献

8,9-Z-Abamectin B1aに関する追加情報

Latest Research Advances on 8,9-Z-Abamectin B1a (CAS: 113665-89-7) in Chemical Biology and Pharmaceutical Applications

8,9-Z-Abamectin B1a (CAS: 113665-89-7), a stereoisomer of the widely used antiparasitic agent abamectin, has recently garnered significant attention in chemical biology and pharmaceutical research. This compound belongs to the avermectin family, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties. Recent studies have focused on elucidating its unique physicochemical properties, biological activities, and potential therapeutic applications, particularly in the context of drug resistance and novel formulation development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship of 8,9-Z-Abamectin B1a, revealing that its distinct Z-configuration at the 8,9-position confers enhanced stability against oxidative degradation compared to its E-isomer counterpart. The research team employed advanced NMR spectroscopy and X-ray crystallography to characterize the compound's three-dimensional structure, providing crucial insights for rational drug design. Molecular docking simulations further demonstrated its improved binding affinity to glutamate-gated chloride channels in target parasites.

In the field of pharmaceutical formulation, a recent breakthrough was reported in Advanced Drug Delivery Systems (2024), where researchers developed a nanoemulsion system for 8,9-Z-Abamectin B1a that significantly improved its bioavailability and reduced hepatotoxicity. The formulation utilized a combination of biodegradable surfactants and stabilizers, achieving a particle size distribution of 50-80 nm with excellent storage stability. In vivo studies demonstrated a 2.3-fold increase in plasma concentration compared to conventional formulations, while maintaining equivalent efficacy against resistant strains of Haemonchus contortus.

Emerging research has also explored the compound's potential beyond antiparasitic applications. A 2024 study in Nature Chemical Biology identified unexpected anticancer activity of 8,9-Z-Abamectin B1a against drug-resistant leukemia cell lines. The mechanism appears to involve dual inhibition of P-glycoprotein efflux pumps and induction of mitochondrial apoptosis pathways. These findings open new avenues for repurposing this compound in oncology, particularly for overcoming multidrug resistance in hematological malignancies.

From a synthetic chemistry perspective, recent advances in the stereoselective synthesis of 8,9-Z-Abamectin B1a have addressed previous challenges in large-scale production. A green chemistry approach published in Organic Process Research & Development (2023) achieved an 82% yield through a novel photocatalytic isomerization process, significantly reducing the environmental footprint of production. This methodological improvement is expected to facilitate broader research and potential commercialization of this promising compound.

Ongoing clinical investigations are evaluating the safety profile of 8,9-Z-Abamectin B1a in veterinary medicine, with preliminary results suggesting a favorable therapeutic index. Regulatory agencies in several countries have fast-tracked review processes for formulations containing this isomer, recognizing its potential to address the growing challenge of parasite resistance. Future research directions include exploring synergistic combinations with other antiparasitic agents and developing targeted delivery systems for specific tissue applications.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd